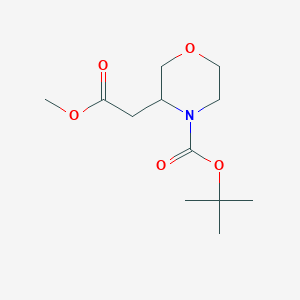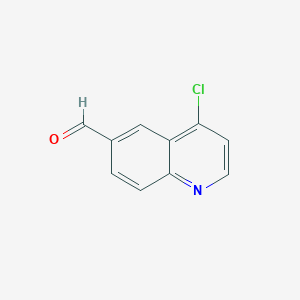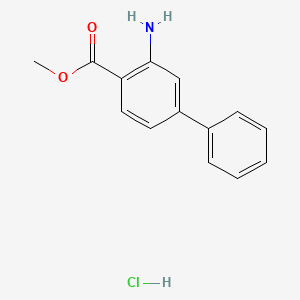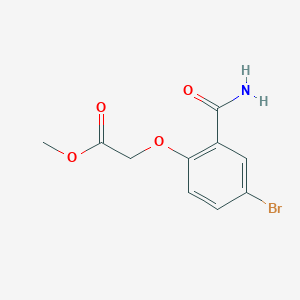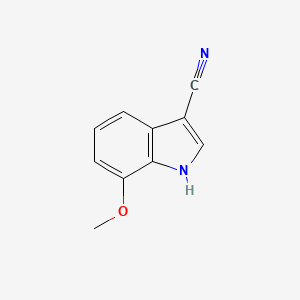
7-Methoxy-1H-indole-3-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-indole-3-carbonitrile consists of an indole nucleus with a cyano group (–CN) at position 3 and a methoxy group (–OCH3) at position 7. The indole scaffold provides a versatile platform for designing novel pharmacophores due to its aromatic nature and potential interactions with biological receptors .
Aplicaciones Científicas De Investigación
Prostaglandin Synthetase Inhibition and Antiplatelet Activity
- Context : Indoles such as 7-Methoxy-1H-indole-3-carbonitrile have been studied for their potential in inhibiting prostaglandin synthetase. Prostaglandin synthetase plays a crucial role in inflammation and platelet aggregation.
- Application : These compounds have shown potential in lowering serum prostaglandin levels and inhibiting platelet aggregation, which can be beneficial in treating conditions related to inflammation and thrombosis (Fahrenholtz et al., 1979).
Synthesis of Indole Derivatives
- Context : The synthesis of indole derivatives, including those involving 7-Methoxy-1H-indole-3-carbonitrile, is a significant area in organic chemistry due to the biological activity of these compounds.
- Application : Efficient methods have been developed for preparing derivatives of indole, which are valuable for creating new pharmaceuticals and research compounds (Thirumurugan & Perumal, 2009).
Nucleophilic Reactivities of Indoles
- Context : Understanding the nucleophilic reactivity of indoles, including 7-Methoxy-1H-indole-3-carbonitrile, is crucial for reactions in organic synthesis.
- Application : The reactivity parameters of indoles have been studied to facilitate their use in various organic reactions and synthesis processes (Lakhdar et al., 2006).
Anticancer Research
- Context : Indole derivatives have shown potential in anticancer research due to their ability to inhibit the growth of various cancer cell lines.
- Application : Specific indole-carbonitrile compounds have demonstrated potent anticancer activities, especially against human colon and lung cancers (Radwan et al., 2020).
Inhibitors of SARS-CoV-2 RdRp
- Context : The search for compounds that can inhibit the replication machinery of SARS-CoV-2 is critical in the fight against COVID-19.
- Application : Indole-carbonitrile derivatives have been studied for their potential to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is essential for viral replication (Venkateshan et al., 2020).
PET Imaging in Cancer
- Context : Positron Emission Tomography (PET) imaging is a powerful tool in cancer diagnosis and treatment monitoring.
- Application : Carbon-11 labeled indole derivatives, including those related to 7-Methoxy-1H-indole-3-carbonitrile, have been synthesized for potential use as PET imaging agents to detect apoptosis in cancer (Gao et al., 2010).
Crystallography and Molecular Structure
- Context : Understanding the molecular and crystal structure of indole derivatives is key to their application in drug design and synthesis.
- Application : Studies have been conducted on the crystal structure of indole-carbonitrile compounds, providing insights into their molecular conformation and potential interactions (Vimala et al., 2016).
Synthesis in Aqueous Media
- Context : Eco-friendly synthesis methods are increasingly important in chemical research.
- Application : Indole-carbonitriles have been synthesized in aqueous media, highlighting a shift towards more environmentally friendly methods in chemical synthesis (Shi et al., 2006).
Propiedades
IUPAC Name |
7-methoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-7(5-11)6-12-10(8)9/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXAJXDIMMKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-indole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
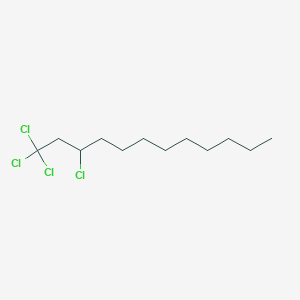
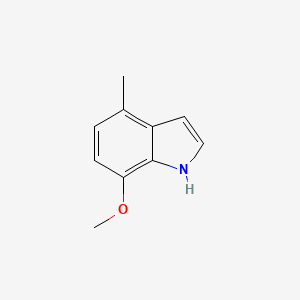
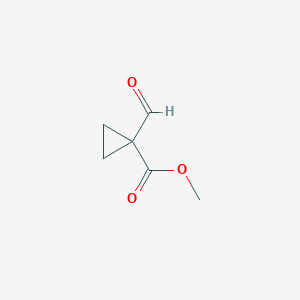
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
